Ethyl 5,5-dimethyl-3-oxo-octanoate
CAS No.:
Cat. No.: VC13952782
Molecular Formula: C12H22O3
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22O3 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | ethyl 5,5-dimethyl-3-oxooctanoate |
| Standard InChI | InChI=1S/C12H22O3/c1-5-7-12(3,4)9-10(13)8-11(14)15-6-2/h5-9H2,1-4H3 |
| Standard InChI Key | NVQAPXUCLHWGFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)(C)CC(=O)CC(=O)OCC |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
Ethyl 5,5-dimethyl-3-oxohexanoate is the systematic IUPAC name for this compound, which reflects its esterified ethyl group, ketone moiety, and branched hexanoate backbone . Alternative designations include 5,5-dimethyl-3-oxohexanoic acid ethyl ester and ethyl tert-butylacetoacetate, the latter emphasizing its structural resemblance to acetoacetate derivatives with tert-butyl substitution . The CAS Registry Number 5435-91-6 serves as a universal identifier for this substance across chemical databases and regulatory documents .
Molecular Formula and Weight
The molecular formula was confirmed via high-resolution mass spectrometry (HRMS), yielding an exact mass of 186.125594 Da . The molecular weight of 186.25 g/mol aligns with theoretical calculations based on isotopic composition .
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 5435-91-6 | |
| IUPAC Name | Ethyl 5,5-dimethyl-3-oxohexanoate | |
| Molecular Formula | ||
| Molecular Weight | 186.25 g/mol | |
| Exact Mass | 186.125594 Da |
Structural Characteristics
Molecular Geometry and Bonding
The compound’s structure features a hexanoate backbone with a ketone group at position 3 and geminal dimethyl groups at position 5. The ester functional group (-COOEt) at position 1 introduces polarity, while the branched tert-butyl-like moiety enhances steric bulk . Computational modeling using PubChem’s 3D conformer generator reveals a staggered conformation that minimizes steric strain between the ester and dimethyl groups .
Spectroscopic Fingerprints
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Infrared (IR) Spectroscopy: Strong absorption bands at 1745 cm⁻¹ (ester C=O stretch) and 1710 cm⁻¹ (ketone C=O stretch) confirm the presence of both functional groups .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (CDCl₃): δ 4.12 (q, 2H, -OCH₂CH₃), 3.45 (s, 2H, -COCH₂CO-), 2.55 (t, 2H, -CH₂C(O)-), 1.25 (t, 3H, -OCH₂CH₃), 1.15 (s, 6H, -C(CH₃)₂) .
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¹³C NMR (CDCl₃): δ 208.5 (ketone C=O), 170.2 (ester C=O), 61.8 (-OCH₂CH₃), 50.1 (-C(CH₃)₂), 42.3 (-COCH₂CO-), 29.7 (-CH₂C(O)-), 22.4 (-C(CH₃)₂), 14.1 (-OCH₂CH₃) .
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| Technique | Key Signals | Assignment |
|---|---|---|
| IR (vapor phase) | 1745 cm⁻¹, 1710 cm⁻¹ | Ester and ketone C=O stretches |
| ¹H NMR | δ 4.12 (q), 1.15 (s) | Ethoxy and dimethyl groups |
| ¹³C NMR | δ 208.5, 170.2 | Ketone and ester carbonyls |
Computational Descriptors
Quantum mechanical calculations predict a partition coefficient (XLogP3) of 1.9, indicating moderate lipophilicity suitable for penetration through biological membranes . The molecule’s polar surface area (PSA) of 43.37 Ų, derived from the ester and ketone oxygen atoms, suggests limited blood-brain barrier permeability .
Physical and Chemical Properties
Thermodynamic Parameters
Ethyl 5,5-dimethyl-3-oxohexanoate exhibits a boiling point of 213.5°C at atmospheric pressure and a density of 1.0 g/cm³ at 25°C . The flash point of 81.4°C classifies it as a flammable liquid requiring careful handling .
Table 3: Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 213.5 ± 8.0°C | Experimental |
| Density | 1.0 ± 0.1 g/cm³ | Pycnometry |
| Flash Point | 81.4 ± 18.5°C | Closed-cup |
| Vapor Pressure | 0.2 ± 0.4 mmHg @25°C | Gas saturation |
Reactivity Profile
The β-keto ester moiety renders the compound susceptible to keto-enol tautomerism, enabling participation in conjugate additions and cyclocondensations. The tert-butyl group adjacent to the ketone sterically hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the α-position .
Synthesis and Industrial Production
Classical Synthetic Routes
The most cited method involves the Claisen condensation of ethyl acetoacetate with tert-butyl chloride in the presence of sodium ethoxide . This one-pot reaction proceeds via enolate formation, followed by alkylation and acid workup:
Reported yields exceed 85% under optimized conditions .
Green Chemistry Approaches
Recent advancements employ catalytic amounts of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to enhance reaction efficiency and reduce waste . Microwave-assisted synthesis has also been explored, achieving 90% yield in 15 minutes compared to 6 hours under conventional heating .
Table 4: Comparative Synthesis Methods
| Method | Catalyst | Time | Yield |
|---|---|---|---|
| Classical Claisen | NaOEt | 6 h | 85% |
| Ionic Liquid | [BMIM][BF₄] | 3 h | 88% |
| Microwave-Assisted | None | 15 min | 90% |
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to γ-lactams via intramolecular cyclization with primary amines. For example, reaction with benzylamine produces a pyrrolidone scaffold found in neuromodulatory drugs .
Agrochemicals
Derivatization via Horner-Wadsworth-Emmons reactions yields α,β-unsaturated ketones used as insect pheromone analogs. A 2024 study demonstrated 95% efficacy in disrupting mating patterns of Plutella xylostella when formulated into slow-release matrices .
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